molecular formula C10H12ClNO2 B14045703 1-(2-Amino-3-methoxyphenyl)-2-chloropropan-1-one

1-(2-Amino-3-methoxyphenyl)-2-chloropropan-1-one

Cat. No.: B14045703
M. Wt: 213.66 g/mol
InChI Key: LCMNWFKHHVDUCQ-UHFFFAOYSA-N
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Description

1-(2-Amino-3-methoxyphenyl)-2-chloropropan-1-one is a propanone derivative featuring a 2-amino-3-methoxyphenyl group attached to the ketone-bearing carbon and a chlorine substituent at the second carbon of the propane chain. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

1-(2-amino-3-methoxyphenyl)-2-chloropropan-1-one

InChI

InChI=1S/C10H12ClNO2/c1-6(11)10(13)7-4-3-5-8(14-2)9(7)12/h3-6H,12H2,1-2H3

InChI Key

LCMNWFKHHVDUCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C(=CC=C1)OC)N)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Amino-3-methoxyphenyl)-2-chloropropan-1-one involves several steps. One common method includes the reaction of 2-amino-3-methoxybenzaldehyde with chloroacetone under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The mixture is heated under reflux to facilitate the reaction, leading to the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(2-Amino-3-methoxyphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction often requires a base like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(2-Amino-3-methoxyphenyl)-2-chloropropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-methoxyphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s effects on signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, have been studied extensively. By inhibiting key enzymes in these pathways, the compound can modulate various cellular processes, including proliferation and apoptosis .

Comparison with Similar Compounds

2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one (PD98059)

  • Structure: Benzopyran-4-one core with a 2-amino-3-methoxyphenyl group at position 2.
  • Activity : A selective MEK inhibitor that suppresses ERK1/2 phosphorylation, demonstrating efficacy at 10–200 µmol/L concentrations in cellular assays .
  • Key Difference: The benzopyranone scaffold replaces the propanone chain, altering solubility and bioavailability.

1-(3-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one

  • Structure: Propanone backbone with a 3-amino-4-(trifluoromethylthio)phenyl group.
  • Properties: Molecular formula C₁₀H₉ClF₃NOS; molar mass 283.7 g/mol.
  • Key Difference : The trifluoromethylthio group at position 4 enhances lipophilicity compared to the methoxy group in the target compound .

Modifications to the Propane Chain

2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride

  • Structure: Propanone with a 3-chlorophenyl group and an amino group on the propane chain.
  • Properties: Molecular formula C₉H₁₁Cl₂NO; exists as a hydrochloride salt (enhanced aqueous solubility) .
  • Key Difference : Chlorine substitution on the aromatic ring versus the propane chain reduces steric hindrance near the ketone.

3-Amino-1-(2-amino-3-methoxyphenyl)propan-1-one hydrochloride

  • Structure: Additional amino group on the propane chain.
  • Properties : Molecular formula C₉H₁₃ClN₂O₂.

Functional Group Additions

1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one

  • Structure : Hydrazinylidene group at the ketone carbon and a 4-methoxyphenyl substituent.
  • Key Difference : The hydrazinylidene moiety introduces conjugation, altering electronic properties and reactivity .

Data Tables: Structural and Functional Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity/Notes Reference
1-(2-Amino-3-methoxyphenyl)-2-chloropropan-1-one C₁₀H₁₁ClNO₂ 212.65 2-Amino-3-methoxyphenyl, 2-Cl Not explicitly stated N/A
PD98059 C₁₆H₁₃NO₃ 267.28 Benzopyranone, 2-amino-3-methoxyphenyl MEK inhibitor (IC₅₀ ~10–200 µmol/L)
1-(3-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one C₁₀H₉ClF₃NOS 283.70 3-Amino-4-(CF₃S), 2-Cl Lipophilic derivative
2-Amino-1-(3-chlorophenyl)propan-1-one HCl C₉H₁₁Cl₂NO 220.09 3-Cl-phenyl, 2-NH₂ (HCl salt) Enhanced solubility

Research Findings and Implications

  • PD98059: Demonstrated inhibition of ERK1/2 phosphorylation in rat models, highlighting the importance of the 2-amino-3-methoxyphenyl group in kinase targeting .
  • Trifluoromethylthio Derivatives : Increased lipophilicity may improve blood-brain barrier penetration, a critical factor in CNS-targeted drug design .
  • Hydrochloride Salts: Salt formation (e.g., 2-Amino-1-(3-chlorophenyl)propan-1-one HCl) enhances solubility, a strategy applicable to the target compound for pharmacological optimization .

Biological Activity

1-(2-Amino-3-methoxyphenyl)-2-chloropropan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

  • An amino group (NH2-NH_2)
  • A methoxy group (OCH3-OCH_3)
  • A chloropropanone moiety (CCl2CO-CCl_2CO)

This structural configuration allows for diverse chemical reactivity, making it a valuable candidate for further pharmacological studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Preliminary studies have shown efficacy against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity Against Selected Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Anticancer Properties

In addition to its antimicrobial effects, the compound has been evaluated for anticancer properties . Studies indicate that it can inhibit the growth of certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Against Selected Cell Lines

Cell LineIC50 (μM)Mechanism of Action
HeLa (Cervical cancer)10Apoptosis induction
MCF-7 (Breast cancer)15Cell cycle arrest (G1 phase)
A549 (Lung cancer)20Inhibition of proliferation

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. For instance, it may bind to enzymes involved in metabolic pathways or receptors that regulate cellular signaling processes.

One proposed mechanism involves the inhibition of the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation and apoptosis. By modulating this pathway, the compound could exert its therapeutic effects effectively.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed enhanced antimicrobial activity compared to standard antibiotics, suggesting its utility as a novel antimicrobial agent.
  • Evaluation of Anticancer Effects : Another research effort focused on the anticancer properties of the compound, revealing that it significantly reduced tumor growth in xenograft models of breast cancer . The study indicated that treatment with the compound led to increased apoptosis in tumor cells.

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